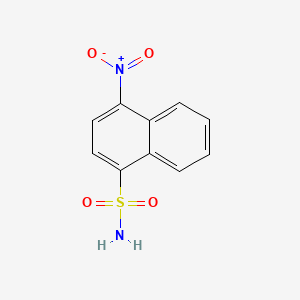
4-Nitronaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring this compound is specifically derived from naphthalene, a polycyclic aromatic hydrocarbon, with a nitro group at the 4-position and a sulfonamide group at the 1-position
准备方法
The synthesis of 4-Nitronaphthalene-1-sulfonamide typically involves the nitration of naphthalene followed by sulfonation and subsequent conversion to the sulfonamide. The general synthetic route can be summarized as follows:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position, forming 4-nitronaphthalene.
Sulfonation: The 4-nitronaphthalene is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce a sulfonic acid group at the 1-position, yielding 4-nitronaphthalene-1-sulfonic acid.
Conversion to Sulfonamide: Finally, the sulfonic acid group is converted to a sulfonamide by reacting with ammonia or an amine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
4-Nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Nitronaphthalene-1-sulfonamide has several scientific research applications:
Pharmaceuticals: As a sulfonamide derivative, it may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, or anti-inflammatory properties.
Organic Synthesis: It can be used as a building block in organic synthesis to create more complex molecules, including dyes, polymers, and agrochemicals.
Biological Studies: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways and targets.
Industrial Applications: It may find use in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of 4-Nitronaphthalene-1-sulfonamide depends on its specific application. In the context of its potential pharmaceutical use, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The molecular targets and pathways involved include the folate biosynthesis pathway and the enzyme dihydropteroate synthase.
相似化合物的比较
4-Nitronaphthalene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with a single aromatic ring, commonly used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide with a heterocyclic ring, used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with a heterocyclic ring, used in combination with pyrimethamine for treating toxoplasmosis.
The uniqueness of this compound lies in its polycyclic aromatic structure, which may confer different chemical reactivity and biological activity compared to simpler sulfonamides.
属性
分子式 |
C10H8N2O4S |
|---|---|
分子量 |
252.25 g/mol |
IUPAC 名称 |
4-nitronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C10H8N2O4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,11,15,16) |
InChI 键 |
WOEAGRDLSQPBRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


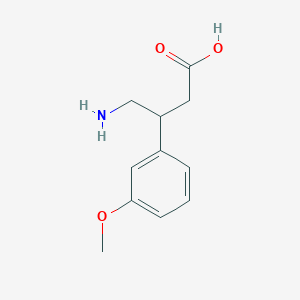
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
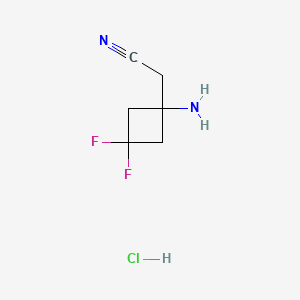
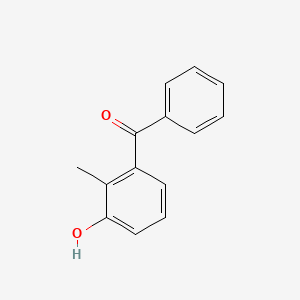
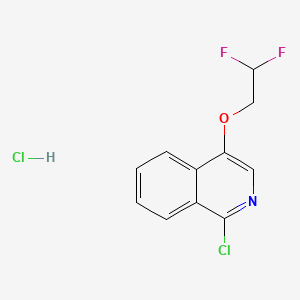
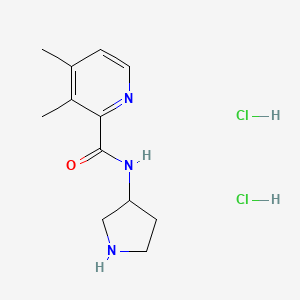
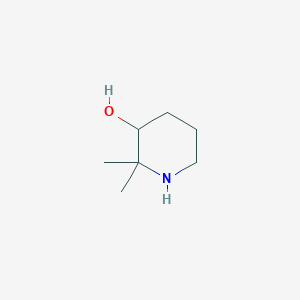

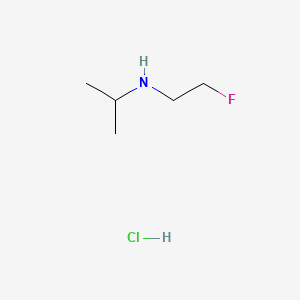

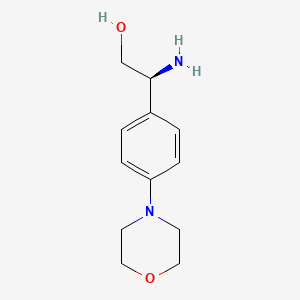
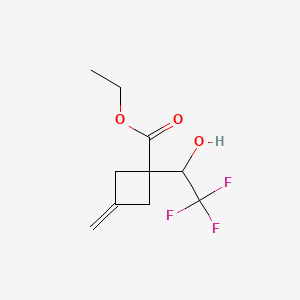
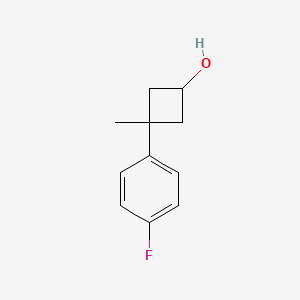
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
